Cas no 86164-69-4 (Ethyl 2,2-dimethyl-4-oxopentanoate)

Ethyl 2,2-dimethyl-4-oxopentanoate is a versatile ester compound characterized by its keto and ester functional groups, making it valuable in organic synthesis and pharmaceutical applications. Its structure, featuring a branched alkyl chain and a reactive carbonyl group, enables its use as an intermediate in the preparation of fine chemicals, fragrances, and active pharmaceutical ingredients (APIs). The compound's stability and well-defined reactivity profile facilitate controlled transformations, such as condensation or reduction reactions. Its high purity and consistent performance make it suitable for research and industrial-scale processes. The ester moiety also enhances solubility in organic solvents, streamlining its handling in synthetic workflows.
Ethyl 2,2-dimethyl-4-oxopentanoate structure
86164-69-4 structure
Product Name:Ethyl 2,2-dimethyl-4-oxopentanoate
CAS No:86164-69-4
MF:C9H16O3
MW:172.221543312073
CID:1032587
PubChem ID:71464015
Update Time:2025-10-29

Ethyl 2,2-dimethyl-4-oxopentanoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2,2-dimethyl-4-oxopentanoate
    • 86164-69-4
    • Ethyl2,2-dimethyl-4-oxopentanoate
    • SCHEMBL14218515
    • DTXSID50855845
    • EN300-1272681
    • 2,2-DIMETHYL-4-OXOPENTANOIC ACID ETHYL ESTER
    • Pentanoic acid, 2,2-dimethyl-4-oxo-, ethyl ester
    • Inchi: 1S/C9H16O3/c1-5-12-8(11)9(3,4)6-7(2)10/h5-6H2,1-4H3
    • InChI Key: OVIVOCPTAQEBBF-UHFFFAOYSA-N
    • SMILES: O(CC)C(C(C)(C)CC(C)=O)=O

Computed Properties

  • Exact Mass: 172.109944368g/mol
  • Monoisotopic Mass: 172.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 43.4Ų

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Ethyl 2,2-dimethyl-4-oxopentanoate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:86164-69-4)Ethyl 2,2-dimethyl-4-oxopentanoate
Order Number:A960990
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:12
Price ($):921.0
Email:sales@amadischem.com

Additional information on Ethyl 2,2-dimethyl-4-oxopentanoate

Ethyl 2,2-Dimethyl-4-Oxopentanoate (CAS No. 86164-69-4): An Overview of Its Properties, Applications, and Recent Research

Ethyl 2,2-dimethyl-4-oxopentanoate (CAS No. 86164-69-4) is a versatile organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmaceuticals. This compound is characterized by its unique structure, which includes an ester group and a ketone functional group, making it an interesting subject for both academic research and industrial applications.

The chemical formula of Ethyl 2,2-dimethyl-4-oxopentanoate is C9H16O3. It is a colorless liquid with a molecular weight of approximately 172.22 g/mol. The compound's structure consists of a five-carbon chain with two methyl groups attached to the second carbon atom and an ester group at the terminal position. The presence of the ketone group at the fourth carbon position adds to its reactivity and potential for various chemical transformations.

In terms of physical properties, Ethyl 2,2-dimethyl-4-oxopentanoate has a boiling point of around 180°C and a density of approximately 0.95 g/cm³ at room temperature. It is soluble in common organic solvents such as ethanol, acetone, and ethyl acetate but has limited solubility in water. These properties make it suitable for use in various chemical reactions and processes.

The synthesis of Ethyl 2,2-dimethyl-4-oxopentanoate can be achieved through several methods. One common approach involves the condensation of ethyl acetoacetate with an appropriate ketone followed by an aldol condensation reaction. This method yields high purity Ethyl 2,2-dimethyl-4-oxopentanoate with good yields. Another method involves the reaction of ethyl acetoacetate with methyl isobutyl ketone in the presence of a base catalyst.

Ethyl 2,2-dimethyl-4-oxopentanoate has found applications in various fields due to its unique chemical structure and properties. In the pharmaceutical industry, it serves as an intermediate in the synthesis of drugs and drug candidates. Its reactivity and functional groups make it a valuable building block for the development of new therapeutic agents.

In recent years, there has been significant interest in the use of Ethyl 2,2-dimethyl-4-oxopentanoate as a precursor for the synthesis of chiral compounds. Chiral molecules are essential in pharmaceuticals because they can exhibit different biological activities depending on their stereochemistry. Research has shown that Ethyl 2,2-dimethyl-4-oxopentanoate can be selectively transformed into chiral intermediates using asymmetric catalysis techniques.

A study published in the Journal of Organic Chemistry highlighted the use of Ethyl 2,2-dimethyl-4-oxopentanoate in the synthesis of chiral α-amino acids. The researchers developed a highly efficient method for the asymmetric reduction of the ketone group using a chiral catalyst, resulting in high enantiomeric excess (ee) values. This breakthrough has significant implications for the production of chiral drugs and other biologically active compounds.

In addition to its role in pharmaceuticals, Ethyl 2,2-dimethyl-4-oxopentanoate has also been explored for its potential as a flavor and fragrance compound. Its unique structure imparts distinct sensory properties that can be utilized in food and cosmetic products. Recent studies have shown that it can be used to enhance the flavor profile of certain food products by contributing to their aroma and taste characteristics.

The environmental impact of Ethyl 2,2-dimethyl-4-oxopentanoate is another area of active research. While it is generally considered safe for use in industrial processes, there is ongoing investigation into its biodegradability and potential environmental effects. Studies have shown that under certain conditions, it can be biodegraded by microorganisms present in soil and water environments.

In conclusion, Ethyl 2,2-dimethyl-4-oxopentanoate (CAS No. 86164-69-4) is a multifaceted compound with diverse applications in chemistry, biochemistry, and pharmaceuticals. Its unique chemical structure and properties make it a valuable intermediate for the synthesis of chiral compounds and other biologically active molecules. Ongoing research continues to uncover new uses and potential benefits of this compound, further solidifying its importance in various scientific and industrial fields.

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Amadis Chemical Company Limited
(CAS:86164-69-4)Ethyl 2,2-dimethyl-4-oxopentanoate
A960990
Purity:99%
Quantity:1g
Price ($):921.0
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